molecular formula C7H18ClN3O2 B2394946 Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride CAS No. 2408972-77-8

Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride

Cat. No.: B2394946
CAS No.: 2408972-77-8
M. Wt: 211.69
InChI Key: VMBRUZWQPOAJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride is a carbamate derivative featuring a hydrazine-functionalized ethylamine backbone protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of hydrazine-linked bioactive molecules. Its hydrazinyl group enables conjugation with carbonyl-containing compounds, making it valuable in the synthesis of hydrazones, heterocycles, and peptidomimetics. Structural characterization via NMR, IR, and mass spectrometry (e.g., ESI-MS) confirms its molecular identity, with key absorption bands for N–H (3300–3400 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) observed in IR spectra .

Properties

IUPAC Name

tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2.ClH/c1-7(2,3)12-6(11)9-4-5-10-8;/h10H,4-5,8H2,1-3H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBRUZWQPOAJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408972-77-8
Record name tert-butyl N-(2-hydrazinylethyl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it valuable in peptide synthesis and other chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride and related carbamate derivatives:

Compound Name Key Structural Features Functional Groups Applications Reference
This compound Hydrazine-ethyl backbone, Boc-protected Hydrazinyl, carbamate, hydrochloride Pharmaceutical intermediates
Tert-butyl N-[cis-2-aminocyclopropyl]carbamate;hydrochloride Cyclopropylamine, Boc-protected Primary amine, carbamate Chiral building block for drug design
Tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride Phenethylamine-ethyl chain, Boc-protected Secondary amine, carbamate Neurological drug intermediates
Tert-butyl (2,4-difluorobenzyl)carbamate Fluorinated benzyl group, Boc-protected Aromatic C–F, carbamate Antiviral agent synthesis
Tert-butyl N-(2-hydroxyethyl)carbamate Hydroxyethyl backbone, Boc-protected Hydroxyl, carbamate Peptide coupling reagent

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound exhibits superior water solubility compared to neutral analogues like tert-butyl (2,4-difluorobenzyl)carbamate, which is lipophilic due to aromatic fluorination .
  • Stability : Hydrazine derivatives are prone to oxidation, necessitating storage under inert conditions. In contrast, tert-butyl N-(2-hydroxyethyl)carbamate is more stable but less reactive .
  • Hydrogen Bonding : The hydrazinyl group in the target compound forms strong intermolecular hydrogen bonds (N–H···O, O–H···O), as observed in crystallographic studies of related compounds (bond lengths: 2.65–2.81 Å) .

Research Findings and Data Tables

Table 2: Spectroscopic Data (IR and NMR)

Compound IR (C=O, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 1680 1.40 (s, Boc CH₃), 3.25 (m, –CH₂–) 155.5 (C=O), 79.8 (Boc C)
Tert-butyl (2,4-difluorobenzyl)carbamate 1695 7.30 (m, Ar–H), 4.35 (s, –CH₂–) 162.1 (C=O), 115–120 (Ar–F)
Tert-butyl N-(2-hydroxyethyl)carbamate 1675 3.60 (t, –CH₂OH), 1.45 (s, Boc CH₃) 156.0 (C=O), 70.5 (–CH₂OH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.